molecular formula C13H17BrO B13227377 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol

Katalognummer: B13227377
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: YFMKNCIZAFTPFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H17BrO It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol typically involves the bromination of 3-methylphenylcyclohexanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methylphenylcyclohexanol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Formation of 1-(4-Bromo-3-methylphenyl)cyclohexanone.

    Reduction: Formation of 3-methylphenylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.

    1-(4-Bromo-3-methylphenyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C13H17BrO

Molekulargewicht

269.18 g/mol

IUPAC-Name

1-(4-bromo-3-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8H2,1H3

InChI-Schlüssel

YFMKNCIZAFTPFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.